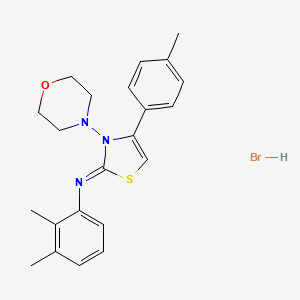
(2E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid, commonly known as dibromoacetic acid, is a chemical compound that has been widely studied for its potential applications in the field of environmental and health sciences. This compound is a member of the haloacetic acid family, which is a group of disinfection byproducts that can be found in drinking water treated with chlorine. In
Mecanismo De Acción
The mechanism of action of dibromoacetic acid is not fully understood, but it is believed to be similar to other haloacetic acids. These compounds are known to disrupt cellular metabolism by inhibiting enzymes involved in energy production and other metabolic pathways. They can also cause DNA damage and oxidative stress, which can lead to cell death and tissue damage.
Biochemical and Physiological Effects:
Dibromoacetic acid has been shown to have a range of biochemical and physiological effects in animal and cell studies. These include alterations in liver function, kidney function, and blood chemistry. It has also been shown to cause oxidative stress, DNA damage, and inflammation in various tissues. The toxic effects of dibromoacetic acid are dependent on the dose and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibromoacetic acid can be used as a standard reference material for analytical chemistry and environmental monitoring. It is also a useful biomarker for exposure to haloacetic acids in drinking water. However, its toxic effects on human health limit its use in lab experiments. Careful handling and disposal of dibromoacetic acid are necessary to avoid exposure and contamination.
Direcciones Futuras
Future research on dibromoacetic acid should focus on its potential as a biomarker for exposure to disinfection byproducts in drinking water. This compound can also be used as a standard reference material for analytical chemistry and environmental monitoring. Further studies are needed to fully understand the mechanism of action and toxic effects of dibromoacetic acid. New methods for synthesis and purification of dibromoacetic acid should also be explored to improve its yield and purity.
Métodos De Síntesis
Dibromoacetic acid can be synthesized by reacting bromoacetic acid with bromine in the presence of a catalyst. This reaction produces dibromoacetic acid and hydrogen bromide as byproducts. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
Dibromoacetic acid has been extensively studied for its potential as a biomarker for exposure to disinfection byproducts in drinking water. It has been shown to be a sensitive and specific indicator of exposure to haloacetic acids, which are known to have toxic effects on human health. Dibromoacetic acid can also be used as a standard reference material for analytical chemistry and environmental monitoring.
Propiedades
IUPAC Name |
(E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJYPFIYKZTBIQ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[1-[(E)-3-(1H-Indol-5-yl)prop-2-enoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2836441.png)
![4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline](/img/structure/B2836443.png)
![N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2836444.png)
![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide](/img/structure/B2836445.png)
![N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2836447.png)

![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2836450.png)

![3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2836454.png)
